molecular formula C24H29IN3O+ B1677850 YO-Pro-1 CAS No. 152068-09-2

YO-Pro-1

Cat. No.: B1677850
CAS No.: 152068-09-2
M. Wt: 502.4 g/mol
InChI Key: AENOEFLKXRHCEE-UHFFFAOYSA-M
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Description

YO-Pro-1 is a green fluorescent dye that is commonly used as a marker for apoptosis (programmed cell death). It is a monomeric cyanine dye that binds to nucleic acids, making it useful for staining DNA in cells undergoing apoptosis. This compound is particularly valuable in flow cytometry and fluorescence microscopy due to its ability to selectively enter apoptotic cells while being excluded from live cells with intact plasma membranes .

Mechanism of Action

Target of Action

YO-Pro-1, also known as Oxazole Yellow (YP1), is a green fluorescent dye that targets DNA . It has a high affinity for DNA . The primary role of DNA is to store genetic information in the cell, which is crucial for the functioning and reproduction of all known organisms.

Mode of Action

This compound is a non-cell membrane-penetrating dye . During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . This results in the emission of bright green fluorescence, making this compound commonly used for the detection of apoptosis and necrosis .

Biochemical Pathways

The biochemical pathway affected by this compound is the apoptosis pathway. Apoptosis is a form of programmed cell death that involves a series of biochemical events leading to characteristic cell changes and death . These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . This compound is used to detect these changes by binding to the DNA of cells undergoing apoptosis .

Pharmacokinetics

Its ability to bind to dna and emit fluorescence upon binding suggests that it may have good bioavailability in cells undergoing apoptosis .

Result of Action

The result of this compound action is the detection of apoptotic and necrotic cells. In apoptotic cells, this compound can penetrate the cell membrane, bind to DNA, and emit bright green fluorescence . Necrotic cells can also be stained by this compound . Therefore, this compound is often used in conjunction with Propidium Iodide (PI) to analyze and identify apoptotic and necrotic cells .

Action Environment

The action of this compound is influenced by the cellular environment. During apoptosis, the permeability of the cell membrane changes, allowing this compound to enter the cell and bind to DNA . Therefore, the efficacy and stability of this compound are dependent on the occurrence of apoptosis and the subsequent changes in cell membrane permeability .

Biochemical Analysis

Biochemical Properties

YO-Pro-1 is a monomeric cyanine dye with a high affinity for double-stranded DNA . Its binding to DNA results in a significant fluorescence enhancement, making it a sensitive indicator for apoptosis . The dye exhibits a strong binding affinity for dsDNA, with dissociation constants in the micromolar range .

Cellular Effects

This compound has been used to identify apoptotic cells. Apoptotic cells become permeant to this compound, but remain impermeant to other dyes such as propidium iodide . Live cells are not stained with this compound, allowing them to be used in subsequent experiments . In the context of radiofrequency ablation of colon cancer liver metastases, more than 90% of cells were positive for this compound .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with DNA. This compound is a nuclear marker that binds to the DNA of dying cells . Its relatively large size (630 Da) prevents this dye from penetrating the intact plasma membrane of living cells . Apoptotic processes jeopardize membrane integrity allowing this compound to enter the cells .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been observed in the context of radiofrequency ablation of colon cancer liver metastases. Following the procedure, more than 90% of cells were positive for this compound .

Transport and Distribution

This compound is transported into cells through compromised plasma membranes, a characteristic feature of apoptotic cells . In the context of electroporation, this compound enters primarily on the anode-facing side of the cell .

Subcellular Localization

Upon entering a cell, this compound localizes to the nucleus, where it binds to DNA . This nuclear localization makes this compound a valuable tool for identifying apoptotic cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: YO-Pro-1 is synthesized through a series of chemical reactions involving the formation of a cyanine dye. The synthesis typically involves the condensation of a quinolinium salt with a benzoxazole derivative. The reaction conditions often require the use of solvents such as dimethyl sulfoxide (DMSO) and may involve heating to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced in large quantities using optimized synthetic routes to ensure high yield and purity. The process involves stringent quality control measures to maintain the consistency of the dye’s fluorescence properties. The final product is usually stored in a desiccated state and protected from light to preserve its stability .

Chemical Reactions Analysis

Types of Reactions: YO-Pro-1 primarily undergoes binding reactions with nucleic acids. It does not typically participate in oxidation, reduction, or substitution reactions under normal biological conditions.

Common Reagents and Conditions: The dye is often used in combination with other fluorescent markers such as propidium iodide (PI) to differentiate between apoptotic and necrotic cells. The staining process usually involves incubating cells with this compound in a buffer solution, followed by analysis using flow cytometry or fluorescence microscopy .

Major Products Formed: The major product formed from the interaction of this compound with cells is the fluorescent complex of this compound bound to DNA. This complex emits green fluorescence, which can be detected and quantified using appropriate instrumentation .

Scientific Research Applications

YO-Pro-1 has a wide range of applications in scientific research, particularly in the fields of biology, medicine, and chemistry:

    Biology: this compound is extensively used to study apoptosis in various cell types.

    Medicine: In medical research, this compound is used to evaluate the efficacy of anti-cancer therapies by measuring the extent of apoptosis in cancer cells.

    Chemistry: this compound is used in chemical research to study the interactions between nucleic acids and small molecules.

    Industry: In industrial applications, this compound is used in the development of diagnostic assays and kits for detecting cell viability and apoptosis.

Comparison with Similar Compounds

YO-Pro-1 is part of a family of cyanine dyes used for nucleic acid staining. Similar compounds include:

    Propidium Iodide (PI): Unlike this compound, PI cannot enter apoptotic cells but can stain necrotic cells.

    Hoechst 33342: This dye stains the condensed chromatin of apoptotic cells more brightly than the chromatin of non-apoptotic cells.

    TO-PRO-3: Another cyanine dye that is used for nucleic acid staining.

This compound is unique in its ability to selectively stain apoptotic cells with green fluorescence, making it a valuable tool for apoptosis research and cell viability assays .

Properties

CAS No.

152068-09-2

Molecular Formula

C24H29IN3O+

Molecular Weight

502.4 g/mol

IUPAC Name

trimethyl-[3-[4-[(Z)-(3-methyl-1,3-benzoxazol-2-ylidene)methyl]quinolin-1-ium-1-yl]propyl]azanium;iodide

InChI

InChI=1S/C24H29N3O.HI/c1-25-22-12-7-8-13-23(22)28-24(25)18-19-14-16-26(15-9-17-27(2,3)4)21-11-6-5-10-20(19)21;/h5-8,10-14,16,18H,9,15,17H2,1-4H3;1H/q+2;/p-1

InChI Key

AENOEFLKXRHCEE-UHFFFAOYSA-M

SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-].[I-]

Isomeric SMILES

CN\1C2=CC=CC=C2O/C1=C\C3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-]

Canonical SMILES

CN1C2=CC=CC=C2OC1=CC3=CC=[N+](C4=CC=CC=C34)CCC[N+](C)(C)C.[I-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

YO-PRO 1
YO-PRO-1
YoPro-1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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